molecular formula C27H32N4O7 B2818088 ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate CAS No. 1351591-85-9

ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate

Cat. No.: B2818088
CAS No.: 1351591-85-9
M. Wt: 524.574
InChI Key: UPCMPBSSWDKMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate is a synthetic small molecule featuring a benzimidazole core substituted with a benzyl group at the N1 position. The benzimidazole moiety is linked via a methylene bridge to a piperazine ring, which is further connected to an ethyl 4-oxobutanoate ester. The oxalate counterion enhances solubility and stability, common in pharmaceutical salts .

This compound’s structural complexity arises from multiple functional groups:

  • Benzimidazole core: Known for diverse biological activities, including enzyme inhibition and receptor modulation .
  • Piperazine linker: Improves solubility and provides conformational flexibility for target binding .
  • Ethyl 4-oxobutanoate ester: A metabolically labile group that may be hydrolyzed to a carboxylic acid in vivo, altering pharmacokinetics .

Synthesis involves reductive amination (e.g., benzaldehyde with NaBH₃CN) to form intermediates, followed by oxalate salt formation .

Properties

IUPAC Name

ethyl 4-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3.C2H2O4/c1-2-32-25(31)13-12-24(30)28-16-14-27(15-17-28)19-23-26-21-10-6-7-11-22(21)29(23)18-20-8-4-3-5-9-20;3-1(4)2(5)6/h3-11H,2,12-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCMPBSSWDKMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5

This structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds containing benzimidazole derivatives often exhibit significant biological activities. The specific biological activities of this compound include:

1. Anticancer Activity

Studies have shown that benzimidazole derivatives can act as inhibitors of various cancer-related enzymes. For instance, compounds with similar structures have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which is often overexpressed in cancer cells .

Table 1: Inhibitory Potency of Benzimidazole Derivatives on Topoisomerase II

CompoundIC50 (µM)Mechanism of Action
Compound A10Topoisomerase II inhibitor
Compound B15Topoisomerase II inhibitor
Ethyl 4-(...)TBDTBD

2. Anti-inflammatory Effects

Benzimidazole derivatives have also been noted for their anti-inflammatory properties. The presence of the piperazine ring in the compound may enhance its interaction with inflammatory pathways, potentially reducing cytokine production .

3. Antimicrobial Activity

Some studies suggest that benzimidazole compounds possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerase II and other kinases involved in cancer progression.
  • Cell Cycle Arrest : By interfering with DNA replication processes, it may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Some derivatives have been shown to promote apoptosis in malignant cells through various signaling pathways.

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Study on Topoisomerase Inhibition :
    A study demonstrated that a series of benzimidazole derivatives exhibited potent inhibitory activity against topoisomerase II, leading to significant cytotoxic effects in cancer cell lines .
  • Anti-inflammatory Study :
    Research indicated that benzimidazole-based compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetic Evaluations :
    Evaluations of pharmacokinetic profiles for related compounds suggest favorable absorption and distribution characteristics, enhancing their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate with analogous molecules:

Compound Core Structure Substituents/Linkers Pharmacological Activity Solubility Synthesis Yield Key Reference
Target compound (this compound) Benzimidazole Benzyl, piperazine, ethyl oxobutanoate, oxalate salt Not explicitly reported; analogs show enzyme inhibition High (polar oxalate salt) Not specified
4-((1-Benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine derivatives (e.g., compound 3 in ) Benzimidazole Benzyl, morpholine, substituted acetamides α-Glucosidase inhibition (IC₅₀: 12–35 µM) Soluble in methanol/chloroform 55–65%
Ethyl 2-(4-((2-(4-ureidophenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates (e.g., 10d–f in ) Thiazole-piperazine Trifluoromethylphenyl urea, thiazole, piperazine Kinase inhibition (anticancer potential) Moderate (ester group) 89–93%
1-(1H-Benzo[d]imidazol-2-yl)-3-(5-(methyl substituted)-1,3,4-oxadiazol-2-yl)propan-1-one (4a–l) Benzimidazole-oxadiazole Oxadiazole, methyl substitutions Antiproliferative (in-silico predicted) Variable (TPSA: 87–139 Ų) Not specified
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium Fluorobenzoyl, hydroxyphenyl ketone, trifluoroacetate salt Not reported; structural similarity to kinase inhibitors High (trifluoroacetate salt) 48%

Key Structural and Functional Differences:

Core Heterocycles: The target compound uses a benzimidazole core, whereas analogs may incorporate thiazole (e.g., ) or oxadiazole (e.g., ) rings, altering electronic properties and binding affinities.

Substituents :

  • Benzyl vs. Fluorobenzoyl : The benzyl group in the target compound enhances lipophilicity compared to fluorobenzoyl-substituted analogs (e.g., ), which may improve CNS penetration but reduce aqueous solubility.
  • Oxalate vs. Trifluoroacetate Salts : The oxalate salt (target) offers higher biocompatibility compared to trifluoroacetate (e.g., ), which can be cytotoxic at high concentrations.

Pharmacological Profiles: Enzyme Inhibition: Morpholine-linked benzimidazoles () show explicit α-glucosidase inhibition, while thiazole-piperazine analogs () are kinase inhibitors. The target compound’s activity remains inferred. Antiproliferative Potential: Oxadiazole hybrids () demonstrate in-silico predicted anticancer activity due to hydrogen-bonding capabilities, a feature absent in the target molecule.

Synthetic Accessibility :

  • The target compound’s synthesis involves reductive amination and salt formation (moderate yield inferred from ), whereas thiazole derivatives () achieve higher yields (89–93%) via urea coupling.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate? A:

  • Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a benzimidazole core (e.g., 1-benzyl-1H-benzo[d]imidazole) with a piperazine derivative via reductive amination or nucleophilic substitution. For example, α-ketoglutaric acid can react with hydrazine hydrate to form a hydrazide intermediate, which is further functionalized with substituted oxadiazole rings or piperazine moieties .
  • Characterization : Confirm structural integrity using:
    • IR spectroscopy : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches).
    • NMR (¹H/¹³C) : Identify proton environments (e.g., benzyl protons at δ 4.5–5.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm).
    • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
    • Elemental analysis : Validate purity (C, H, N content within ±0.4% of theoretical values) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A:

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) for hydrazide formation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for piperazine coupling to enhance nucleophilicity .
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation between the oxobutanoate and piperazine .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to isolate high-purity crystals .

Basic Pharmacological Property Prediction

Q: What computational methods predict the drug-likeness and bioavailability of this compound? A:

  • Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) using tools like Molinspiration. For example, derivatives with molecular weights 330–450 Da and TPSA (topological polar surface area) 87–139 Ų show favorable oral bioavailability .
  • ADMET prediction : Use SwissADME or ADMETLab to assess absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies between predicted and experimental biological activity data? A:

  • Validate assays : Replicate in vitro experiments (e.g., antiproliferative activity against cancer cell lines) using standardized protocols (e.g., MTT assay, IC₅₀ calculations) .
  • Structural analogs : Compare activity of derivatives (e.g., oxadiazole vs. thiadiazole substitutions) to identify pharmacophore requirements .
  • Molecular dynamics : Simulate binding interactions with targets (e.g., histamine receptors) to explain outliers in activity data .

Basic Structural Confirmation

Q: How is the oxalate counterion confirmed in the final compound? A:

  • ¹H-NMR : Detect oxalate protons as a singlet at δ 2.5–3.0 ppm.
  • ESI-MS : Observe [M+H]⁺ peaks corresponding to the molecular ion of the oxalate salt.
  • X-ray crystallography : Resolve crystal structures to confirm salt formation (e.g., hydrogen bonding between oxalate and piperazine) .

Advanced Spectral Data Interpretation

Q: How to address overlapping signals in ¹H-NMR spectra during structural elucidation? A:

  • 2D NMR (COSY, HSQC) : Resolve coupled protons (e.g., piperazine CH₂ groups) and assign carbon environments .
  • Variable temperature NMR : Suppress exchange broadening in piperazine NH signals by cooling to −20°C .
  • Deuteration : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Biological Evaluation Design

Q: What methodologies are recommended for in vitro evaluation of antiproliferative or receptor-binding activity? A:

  • Cell-based assays : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines for IC₅₀ determination via MTT assays (48–72 hr exposure) .
  • Receptor binding : Perform competitive radioligand assays (e.g., ³H-histamine displacement for H1/H4 receptor affinity) with membrane preparations .
  • Dose-response curves : Analyze data using GraphPad Prism to calculate EC₅₀/IC₅₀ values and Hill slopes .

Stability and Degradation Studies

Q: How to assess the compound’s stability under physiological conditions? A:

  • Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of ester groups to carboxylic acids) .

Computational Modeling for Target Identification

Q: How to prioritize biological targets using molecular docking? A:

  • Target selection : Focus on receptors with known benzimidazole/piperazine interactions (e.g., histamine H1/H4, serotonin 5-HT₆) .
  • Docking software : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 3RZE for H1, 5XI3 for H4). Validate poses using MM-GBSA binding energy calculations .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .

Handling Synthetic Byproducts

Q: How to identify and mitigate impurities during scale-up synthesis? A:

  • HPLC tracking : Use a C18 column (UV detection at 254 nm) to monitor intermediates. Common impurities include unreacted hydrazide (retention time ~5.2 min) or over-alkylated piperazines .
  • Process optimization : Reduce alkylating agent equivalents (e.g., from 2.0 to 1.2 eq) to minimize di-substituted byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.